1,4,8-Tribromo-dibenzofuran
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Overview
Description
1,4,8-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a heterocyclic organic compound. It consists of a dibenzofuran core with three bromine atoms substituted at the 1, 4, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8-Tribromo-dibenzofuran can be synthesized through various methods. One common approach involves the bromination of dibenzofuran using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states. Reduction reactions can also be performed to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,8-Tribromo-dibenzofuran has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Environmental Chemistry: It is studied for its role in the degradation of brominated organic pollutants and its potential environmental impact.
Mechanism of Action
The mechanism of action of 1,4,8-tribromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The exact mechanism depends on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 1,4,7-Tribromo-dibenzofuran
Comparison
1,4,8-Tribromo-dibenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tribromobenzene isomers, it has a different arrangement of bromine atoms, leading to variations in melting points, solubility, and reactivity. The presence of the dibenzofuran core also imparts distinct electronic and steric effects, making it a valuable compound for specialized applications .
Properties
CAS No. |
617707-45-6 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,4,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H |
InChI Key |
TWEPIOZGPMEUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3O2)Br)Br |
Origin of Product |
United States |
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